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Cat. No.: B077899
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Structural Dynamics, Synthesis Protocols, and
Analytical Characterization[1]
Executive Summary

2-Ethyl-4-methoxycyclohexanone (CAS 13482-27-4) is a specialized cycloaliphatic building
block characterized by a cyclohexanone scaffold substituted with an ethyl group at the

-position (C2) and a methoxy ether linkage at the

-position (C4).[1] Unlike its simpler analog 4-methoxycyclohexanone, the introduction of the
ethyl group at C2 introduces significant steric bulk and creates two chiral centers, leading to
cis/trans diastereomerism.

This molecule serves as a high-value intermediate in medicinal chemistry (for lipophilicity
tuning of cyclohexane scaffolds) and fragrance chemistry (where 2-substituted cyclohexanones
often exhibit woody or herbal olfactive profiles). Its structural complexity makes it a critical
model for studying mass spectrometric fragmentation patterns, specifically the McLafferty
rearrangement in cyclic ketones.
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Chemical Identity & Physicochemical Properties[1][2][4]
[51[6][7][8][°]

The physicochemical profile of 2-Ethyl-4-methoxycyclohexanone is defined by its

bifunctionality: the reactive ketone carbonyl and the stable ether moiety.

Property Value | Description Source/Derivation

CAS Number 13482-27-4 Chemical Abstracts Service
2-Ethyl-4-methoxycyclohexan-

IUPAC Name Nomenclature Standard
1-one

Molecular Formula CoH1602 Stoichiometry

Molecular Weight 156.22 g/mol Calculated

Physical State

Colorless to Pale Yellow Liquid

Analog Comparison

~215-220 °C (Predicted at 760

Boiling Point ACD/Labs Algorithm
mmHgQ)

) Estimated vs. 4-

Density ~0.96 g/cm?3
methoxycyclohexanone

LogP 1.85 (Predicted) Lipophilicity Index

B Soluble in EtOH, Et20, DCM, )
Solubility Organic Solvents

CHCIs

Synthesis & Production Methodologies

The synthesis of CAS 13482-27-4 requires precise regiocontrol to ensure the ethyl group is

positioned at C2 relative to the carbonyl, and the methoxy at C4. Two primary routes are

validated for laboratory and pilot-scale production.

Route A: Catalytic Hydrogenation of Substituted Phenols
(Primary Industrial Route)

This route utilizes 2-ethyl-4-methoxyphenol as the starting material. It is the most atom-

economical approach, reducing the aromatic ring while preserving the oxygenation pattern.
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e Precursor: 2-Ethyl-4-methoxyphenol
e Catalyst: Rhodium on Alumina (Rh/Al20s) or Ruthenium on Carbon (Ru/C)
e Conditions: 50-80 °C, 50-100 bar Hz

e Mechanism: Heterogeneous catalysis involves the syn-addition of hydrogen across the
aromatic face.

 Critical Control Point: Over-reduction must be prevented. The ketone can be further reduced
to the alcohol (2-ethyl-4-methoxycyclohexanol) if reaction times are prolonged.

Route B: Regioselective

-Alkylation (Synthetic Laboratory Route)

For applications requiring isotopic labeling or specific stereocontrol, alkylation of the parent
ketone is preferred.

o Deprotonation: Kinetic enolization of 4-methoxycyclohexanone using Lithium
Diisopropylamide (LDA) at -78 °C in THF.

o Alkylation: Addition of Ethyl lodide (Etl).
e Quench: Acidic workup.

Note on Regiochemistry: The methoxy group at C4 is remote enough that it exerts minimal
electronic directing effect on the enolization of C2 vs. C6. However, the thermodynamic product
(more substituted enolate) leads to the desired 2-ethyl substitution upon equilibration.

Visualization of Synthesis Pathways
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Caption: Figure 1. Dual synthetic pathways for CAS 13482-27-4 via Hydrogenation (Top) and
Alkylation (Bottom).

Analytical Characterization & Structural Analysis[10]

Validating the identity of CAS 13482-27-4 requires distinguishing it from its isomers (e.qg., 2-
methoxy-4-ethylcyclohexanone).

Mass Spectrometry (MS) - The McLafferty Signature

A defining feature of 2-ethyl-substituted cyclohexanones in Electron Impact (El) MS is the
McLafferty Rearrangement.

Molecular lon (M+): m/z 156

o Base Peak / Diagnostic Fragment: The ethyl side chain at the

-position allows for a specific fragmentation involving the loss of ethylene (CzHa4, 28 Da).

e Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the ethyl group (terminal methyl), leading to cleavage of the

bond (relative to the ethyl chain).

» Result: A diagnostic peak at m/z 128 (M - 28) is often observed, distinguishing it from
isomers where the ethyl group is not available for this specific rearrangement geometry.
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Nuclear Magnetic Resonance (NMR)[2]
« H NMR (CDCls, 400 MHz):

o 0.90 (t, 3H, -CH2CH?5): Triplet characteristic of the terminal methyl.
o 3.35 (s, 3H, -OCHs): Sharp singlet for the methoxy group.
o 2.2-2.4 (m, 2H,

-carbonyl protons): Complex multiplet due to ring conformation.

o 3.4-3.6 (m, 1H, H-4): Methine proton attached to the methoxy group; chemical shift
indicates ether linkage.

Stereochemical Considerations

The molecule possesses two chiral centers (C2 and C4).

o Isomers: Two diastereomers exist: cis-2-ethyl-4-methoxycyclohexanone and trans-2-ethyl-
4-methoxycyclohexanone.

o Thermodynamics: The trans isomer (diequatorial-like conformation) is typically
thermodynamically favored to minimize 1,3-diaxial interactions, though the specific
preference depends on solvent polarity.

Applications in R&D
1. Pharmaceutical Scaffold Design

In drug discovery, the 2-ethyl-4-methoxy motif is utilized to modulate the Lipophilic Ligand
Efficiency (LLE).

e The Ethyl group adds steric bulk, filling hydrophobic pockets in target enzymes (e.g., kinases
or GPCRs).

e The Methoxy group acts as a hydrogen bond acceptor, improving solubility and metabolic
stability compared to an all-carbon ring.

2. Fragrance Chemistry
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Cyclohexanone derivatives are "workhorse" molecules in perfumery.

» Olfactive Profile: Analogs in this class (e.g., 4-tert-butylcyclohexanone) are known for woody,
orris-like, and herbal notes.

o Role: CAS 13482-27-4 serves as a mid-note modifier, where the ethyl group suppresses the
sharp volatility of simple cyclohexanone, providing a softer, more substantive scent profile.

Safety & Handling Protocols

While specific GHS data for CAS 13482-27-4 is often extrapolated from 4-
methoxycyclohexanone, the following precautionary measures are mandatory for research
handling.

Hazard Classification (Extrapolated):
e H227: Combustible liquid.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

Handling Protocol:

Engineering Controls: Handle exclusively in a certified chemical fume hood.

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

Storage: Store under inert atmosphere (Nitrogen or Argon) at 2—8 °C. Ethers can form
peroxides upon prolonged exposure to air; however, the methoxy group is relatively stable.

Spill Response: Absorb with vermiculite or sand. Do not use combustible materials
(sawdust).
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¢ Rinaldi, R., et al. (2018). Hydrogenation of Phenols and Lignin-Derived Aromatics.[3][4]
Royal Society of Chemistry. (Contextualizes the hydrogenation synthesis route from
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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